REACTION_CXSMILES
|
C(C1OC(C(C2OC(CC)=CC=2)[C:9]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:10]=2[C:11](O)=[O:12])=CC=1)C.C1([N:33]=C=NC2CCCCC2)CCCCC1.N>ClCCl>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][CH:9]=[C:10]([CH:14]=1)[C:11]([NH2:33])=[O:12]
|
Name
|
2-[Bis(5-ethyl-2-furyl)methyl]-5-methoxybenzoic acid
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(O1)C(C1=C(C(=O)O)C=C(C=C1)OC)C=1OC(=CC1)CC
|
Name
|
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
FILTRATION
|
Details
|
Filtration, concentration
|
Type
|
CUSTOM
|
Details
|
under reduced pressure and subsequent purification by column chromatography (gradient ethyl acetate/n-heptane) of the residue that
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C(C(=O)N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 982 mg | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |